molecular formula C8H7BrFNO2 B12513761 Amino(3-bromo-2-fluorophenyl)acetic acid

Amino(3-bromo-2-fluorophenyl)acetic acid

Cat. No.: B12513761
M. Wt: 248.05 g/mol
InChI Key: FYXOGVLICATUGR-UHFFFAOYSA-N
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Description

Amino(3-bromo-2-fluorophenyl)acetic acid is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Amino(3-bromo-2-fluorophenyl)acetic acid may involve large-scale bromination and fluorination processes, utilizing reagents such as bromine and fluorine gas or their respective compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amino(3-bromo-2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Amino(3-bromo-2-fluorophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Amino(3-bromo-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Amino(3-bromo-5-fluorophenyl)acetic acid
  • Amino(3-chloro-2-fluorophenyl)acetic acid
  • Amino(3-bromo-2-chlorophenyl)acetic acid

Uniqueness

Amino(3-bromo-2-fluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to other similar compounds .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

FYXOGVLICATUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N

Origin of Product

United States

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